molecular formula C22H21FN2O4 B2793397 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one CAS No. 919860-97-2

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2793397
CAS No.: 919860-97-2
M. Wt: 396.418
InChI Key: RVQDEEOZNPMWEH-UHFFFAOYSA-N
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Description

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a chromen-2-one core structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 4-(2-fluorophenyl)piperazine.

    Coupling with Chromen-2-one: The piperazine intermediate is then coupled with 7-methoxy-2H-chromen-2-one through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: The final step involves the oxidation of the coupled product to introduce the oxoethyl group, using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxoethyl group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
  • 4-(4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

Compared to similar compounds, 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is unique due to the presence of the chromen-2-one core structure, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-28-16-6-7-17-15(13-22(27)29-20(17)14-16)12-21(26)25-10-8-24(9-11-25)19-5-3-2-4-18(19)23/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQDEEOZNPMWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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